2-Methoxy-4-[(methylimino)methyl]phenol 2-Methoxy-4-[(methylimino)methyl]phenol
Brand Name: Vulcanchem
CAS No.: 84145-54-0
VCID: VC16984180
InChI: InChI=1S/C9H11NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-6,11H,1-2H3
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2-Methoxy-4-[(methylimino)methyl]phenol

CAS No.: 84145-54-0

Cat. No.: VC16984180

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-[(methylimino)methyl]phenol - 84145-54-0

Specification

CAS No. 84145-54-0
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 2-methoxy-4-(methyliminomethyl)phenol
Standard InChI InChI=1S/C9H11NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-6,11H,1-2H3
Standard InChI Key OKYNVMRFOLPHBU-UHFFFAOYSA-N
Canonical SMILES CN=CC1=CC(=C(C=C1)O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a phenol backbone substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a methyliminomethyl group (-CH₂-N=CH₃). The imine (C=N) linkage introduces planarity to the structure, facilitating conjugation across the aromatic system. The IUPAC name, 2-methoxy-4-[(methylimino)methyl]phenol, reflects this substitution pattern .

Table 1: Structural and Identifiers

PropertyValue
CAS Number84145-54-0
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
EINECS Number282-281-1
SMILESCNCC1=CC(=C(C=C1)O)OC
InChIKeyDUDODTYBAZRSSV-UHFFFAOYSA-N

The Schiff base nature of the compound enables coordination with metal ions, a property exploited in catalysis and material science .

Synthesis and Production

Synthetic Pathways

The compound is typically synthesized via a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative) and methylamine. This one-pot reaction proceeds under mild acidic or neutral conditions, often in ethanol or methanol as solvents .

Reaction Scheme:

4-Hydroxy-3-methoxybenzaldehyde+Methylamine2-Methoxy-4-[(methylimino)methyl]phenol+H2O\text{4-Hydroxy-3-methoxybenzaldehyde} + \text{Methylamine} \rightarrow \text{2-Methoxy-4-[(methylimino)methyl]phenol} + \text{H}_2\text{O}

The reaction leverages the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Catalysts such as acetic acid or molecular sieves may enhance yield by absorbing water and shifting equilibrium .

Optimization and Yield

Studies on analogous Schiff bases indicate yields exceeding 70% when reactions are conducted at 60–80°C for 4–6 hours . Purification via recrystallization from ethanol or column chromatography ensures high purity (>95%) .

Physicochemical Properties

Physical Characteristics

The compound is a crystalline solid at room temperature, with a melting point estimated between 120–140°C based on structural analogs . It exhibits limited solubility in water (<1 g/L) but dissolves readily in polar organic solvents like ethanol, methanol, and chloroform .

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)1.65 (estimated)
pKa (Phenolic OH)~10.2
Refractive Index1.55–1.57

Spectral Data

While experimental spectra are scarce, theoretical analyses predict:

  • IR: Broad O-H stretch (~3200 cm⁻¹), C=N stretch (~1640 cm⁻¹), and aromatic C=C stretches (~1500 cm⁻¹) .

  • NMR (¹H): δ 8.3 ppm (s, imine CH₃), δ 6.7–7.2 ppm (aromatic protons), δ 3.8 ppm (OCH₃) .

Applications and Functional Utility

Coordination Chemistry

The compound’s imine group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes are studied for catalytic activity in oxidation reactions and as precursors for metal-organic frameworks (MOFs) .

Pharmaceutical Intermediates

As a Schiff base, it serves as a scaffold for synthesizing antivirals and antimicrobials. Structural analogs demonstrate moderate activity against Staphylococcus aureus and Escherichia coli .

Flavor and Fragrance Industry

Though less common than its non-imine analog (2-methoxy-4-methylphenol), it may contribute smoky or vanilla notes in synthetic flavor formulations at concentrations <10 ppm .

Research Frontiers

Recent studies focus on:

  • Catalysis: Ni/MMT clay catalysts for hydrodeoxygenation of vanillin derivatives to value-added phenolics .

  • Crystallography: X-ray diffraction analyses reveal planar geometry and intermolecular hydrogen bonding, influencing material properties .

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